![molecular formula C15H22O3 B031660 Nardosinone CAS No. 23720-80-1](/img/structure/B31660.png)
Nardosinone
Overview
Description
Synthesis Analysis
Nardosinone-type sesquiterpenoids (nardosinone, kanshone C, and isonardosinone) were detected almost exclusively in roots and rhizomes . The candidate genes associated with sesquiterpenoid biosynthesis were identified by transcriptome analysis . Nardosinone can be converted into nardosinone acid or its isomers . The metabolic reactions of nardosinone included hydroxylation, hydrogenation, dehydration, glucuronidation, sulfation, demethylation, and carboxylation .Molecular Structure Analysis
Nardosinone has a molecular formula of C15H22O3 and a molecular weight of 250.33 . It is a nardosinane-type sesquiterpenoid that features a unique peroxide bridge between C–7 and C–11 .Chemical Reactions Analysis
Nardosinone degraded more easily under high temperatures and in simulated gastric fluid compared with the simulated intestinal fluid . A plausible degradation pathway of nardosinone was proposed using nardosinonediol as the initial intermediate and involved multiple chemical reactions, including peroxy ring-opening, keto–enol tautomerization, oxidation, isopropyl cleavage, and pinacol rearrangement .Physical And Chemical Properties Analysis
Nardosinone is a colorless crystal or a white amorphous powder .Scientific Research Applications
Anti-Inflammatory Applications
Nardosinone has been identified as a potent anti-inflammatory agent. Its therapeutic potential is evident in its ability to modulate inflammatory pathways, which can be beneficial in treating conditions like arthritis and other chronic inflammatory diseases .
Antidepressant Effects
Research suggests that Nardosinone may have antidepressant properties. This is particularly significant in the field of mental health, where it could be used to develop new treatments for depression and anxiety disorders .
Cardioprotective Properties
The cardioprotective effects of Nardosinone are noteworthy. It has been shown to protect heart tissues from damage, which could be instrumental in treating or preventing heart diseases, including arrhythmias and heart attacks .
Neuroprotective Potential
Nardosinone exhibits neuroprotective activities, making it a candidate for research into neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to inhibit neuroinflammation is a key aspect of its neuroprotective profile .
Anti-Arrhythmic Effects
As an anti-arrhythmic, Nardosinone could be used to stabilize heart rhythms. This application is crucial in the development of treatments for various types of cardiac arrhythmias .
Anti-Periodontitis Activity
In dental research, Nardosinone’s anti-periodontitis activity suggests it could be used in the treatment of periodontal diseases. Its anti-inflammatory properties play a role in this application as well .
Metabolic Pathway Analysis
Understanding the metabolic pathways of Nardosinone in vivo is essential for its therapeutic application. Studies have identified numerous metabolites and proposed metabolic reactions, including hydroxylation and glucuronidation, which are critical for its bioactivity .
Stability and Degradation Studies
The stability of Nardosinone under various conditions, such as high temperatures and in simulated bodily fluids, is a vital area of research. These studies help in understanding its shelf life and efficacy as a therapeutic agent .
Mechanism of Action
Target of Action
Nardosinone, a bioactive component isolated from Nardostachys chinensis, primarily targets the neuritogenic action of dbcAMP and staurosporine . It also has a significant impact on the nitric oxide production involved in the inflammatory response .
Mode of Action
Nardosinone enhances the neuritogenic action of dbcAMP and staurosporine . It promotes cell proliferation and increases cell migration distance in a dose-dependent manner . Nardosinone also increases the expression of phospho-extracellular signal-regulated kinase and phospho-cAMP response element binding protein during proliferation and differentiation .
Biochemical Pathways
Nardosinone affects the MAP kinase-dependent signaling pathway . It enhances a downstream step of MAP kinase, leading to the promotion of cell proliferation and migration . Nardosinone also induces the selective differentiation of neural stem cells to neurons and oligodendrocytes .
Pharmacokinetics (ADME Properties)
It’s known that nardosinone can be converted into nardosinone acid or its isomers . The metabolic reactions of Nardosinone include hydroxylation, hydrogenation, dehydration, glucuronidation, sulfation, demethylation, and carboxylation .
Result of Action
Nardosinone has a significant impact on the proliferation, migration, and selective differentiation of neural stem cells . It promotes cell proliferation and increases cell migration distance in a dose-dependent manner . Nardosinone also induces the selective differentiation of neural stem cells to neurons and oligodendrocytes, as indicated by the expression of microtubule-associated protein-2 and myelin basic protein .
Action Environment
Nardosinone’s stability under varying environmental conditions and its degradation products have been studied . It was found that Nardosinone degraded more easily under high temperatures and in simulated gastric fluid compared with the simulated intestinal fluid . This suggests that environmental factors such as temperature and pH can influence the action, efficacy, and stability of Nardosinone.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3aR,9R,9aR,9bS)-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-9-6-5-7-10-11(16)8-12-13(15(9,10)4)14(2,3)18-17-12/h7,9,12-13H,5-6,8H2,1-4H3/t9-,12-,13+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGHHSIMRWPVQM-JWFUOXDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1(C3C(CC2=O)OOC3(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC=C2[C@]1([C@H]3[C@@H](CC2=O)OOC3(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946520 | |
Record name | Nardosinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nardosinone | |
CAS RN |
23720-80-1 | |
Record name | Nardosinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23720-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nardosinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023720801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nardosinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nardosinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VA93HYL8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.